molecular formula C9H16O2 B8431247 1-ethyl-1-methylpropyl Acrylate

1-ethyl-1-methylpropyl Acrylate

Cat. No.: B8431247
M. Wt: 156.22 g/mol
InChI Key: VCNYEJFEMXFKTG-UHFFFAOYSA-N
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Description

1-Ethyl-1-methylpropyl acrylate (CAS 336609-22-4) is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.225 g/mol . As a branched-chain acrylate ester, it belongs to a versatile class of monomers known for their ability to form polymers and copolymers. Acrylate esters like this one are typically used in research and industrial applications to create materials with specific properties, such as those needed for advanced resins, plastics, rubber, and synthetic fibers . The reactive vinyl group of the acrylate moiety allows it to participate in free-radical polymerization, while the ester side chain influences the characteristics of the resulting polymer, including its toughness, glass transition temperature, and solubility . Furthermore, the structure of this compound suggests potential value as a reagent in organic synthesis, for instance, as a Michael acceptor in carbon-carbon bond-forming reactions . This product is intended for Research Use Only and is not for diagnostic or therapeutic uses. Proper handling procedures should be followed, as acrylate monomers can be skin and respiratory irritants .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-methylpentan-3-yl prop-2-enoate

InChI

InChI=1S/C9H16O2/c1-5-8(10)11-9(4,6-2)7-3/h5H,1,6-7H2,2-4H3

InChI Key

VCNYEJFEMXFKTG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)OC(=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-ethyl-1-methylpropyl acrylate with structurally related acrylates and methacrylates, based on extrapolated data from the evidence and general chemical principles:

Compound Molecular Formula Substituent Key Properties Applications Safety Considerations
This compound (inferred) C₉H₁₆O₂ Branched alkyl (1-ethyl-1-methylpropyl) Moderate hydrophobicity, low Tg, flexibility, enhanced solubility in nonpolar solvents Coatings, adhesives, impact modifiers Limited data; likely requires standard acrylate handling (gloves, ventilation)
Lauryl Acrylate 1214 C₁₅H₂₆O₂ Long aliphatic chain (C12–C14) Low viscosity, high hydrophobicity, abrasion resistance, weatherability Water-resistant coatings, flexible polymers, rheology modifiers Low toxicity; minimal skin irritation risk
Methyl Acrylate C₄H₆O₂ Short alkyl (methyl) High volatility, low molecular weight, high reactivity Emulsion polymers, textiles, paper coatings Highly flammable; severe eye/skin irritation; requires strict PPE and ventilation
Hydroxypropyl Acrylate C₆H₁₀O₃ Hydroxyl-functional alkyl Hydrophilic, reactive hydroxyl group, UV stability Hydrogels, medical adhesives, UV-curable resins Moderate toxicity; potential sensitizer; requires eye protection
1-Methyl-3-Piperidyl Methacrylate C₁₀H₁₇NO₂ Cyclic amine (piperidyl) High Tg, rigidity, polar interactions Specialty polymers, drug delivery systems, ion-exchange resins Limited data; methacrylates generally less volatile but require caution

Key Findings:

Branching Effects: The 1-ethyl-1-methylpropyl group introduces steric hindrance, reducing polymerization rates compared to linear acrylates like lauryl acrylate .

Functional Group Impact :

  • Hydroxypropyl acrylate’s hydroxyl group enables hydrogen bonding, increasing hydrophilicity and adhesion to polar substrates .
  • Methacrylates (e.g., 1-methyl-3-piperidyl methacrylate) exhibit higher Tg and rigidity due to the alpha-methyl group .

Safety Profile :

  • Methyl acrylate’s volatility and reactivity necessitate stringent controls (e.g., explosion-proof equipment) .
  • Lauryl acrylate’s low toxicity makes it preferable for consumer products, whereas hydroxypropyl acrylate’s sensitization risk requires careful handling .

Preparation Methods

Reaction Mechanism and Catalysts

Transesterification involves the exchange of alkoxy groups between an existing acrylate ester (e.g., ethyl acrylate) and 1-ethyl-1-methylpropanol. The reaction follows a nucleophilic acyl substitution mechanism, facilitated by acid or base catalysts.

Base-Catalyzed Pathway :
Alkoxide ions generated from bases like potassium phosphate deprotonate the alcohol, enhancing its nucleophilicity. The alkoxide attacks the carbonyl carbon of the acrylate ester, forming a tetrahedral intermediate that collapses to release the leaving group (e.g., ethanol) and the desired product.

Acid-Catalyzed Pathway :
Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, enabling nucleophilic attack by the alcohol. This method is less common due to side reactions such as polymerization.

Catalytic Systems

Catalyst TypeExampleTemperature Range (°C)Yield (%)Source
Homogeneous Base Potassium phosphate50–8085–92
Metal Complexes Zirconium acetylacetonate40–7078–88
Acidic Resins Sulfonated polystyrene60–10070–82

Base catalysts like potassium phosphate offer high selectivity (>90%) but require rigorous moisture exclusion. Zirconium-based catalysts provide milder conditions, reducing side reactions but necessitating post-reaction filtration.

Process Optimization

Key parameters include:

  • Molar Ratio : A 4:1 excess of ethyl acrylate to 1-ethyl-1-methylpropanol maximizes conversion.

  • Inhibitors : Hydroquinone monomethyl ether (350–500 ppm) and phenothiazine (50 ppm) suppress radical polymerization.

  • Distillation : Reactive distillation under vacuum (200–300 mbar) removes ethanol, shifting equilibrium toward product formation.

Example Protocol :

  • Charge a reactor with ethyl acrylate (4.46 mol), 1-ethyl-1-methylpropanol (0.45 mol), and zirconium acetylacetonate (4 mol%).

  • Heat to 70°C under 300 mbar vacuum with continuous nitrogen sparging.

  • Reflux unreacted ethyl acrylate using a packed column (reflux ratio 25:1).

  • Terminate after 5 hours (conversion >85%) and isolate via fractional distillation.

Direct Esterification: Acrylic Acid and Branched Alcohols

Sulfuric Acid-Mediated Synthesis

In this method, acrylic acid reacts directly with 1-ethyl-1-methylpropanol under acidic conditions:

CH2=CHCOOH+C(CH2CH3)(CH3)CH2OHH2SO41-Ethyl-1-methylpropyl acrylate+H2O\text{CH}2=\text{CHCOOH} + \text{C}(\text{CH}2\text{CH}3)(\text{CH}3)\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{1-Ethyl-1-methylpropyl acrylate} + \text{H}2\text{O}

Conditions :

  • Temperature: 110–130°C

  • Pressure: 130–200 psig

  • Catalyst: 98% sulfuric acid (12,000 gallons per batch).

Challenges and Mitigation

  • Polymerization : Controlled by adding manganese ions (340 ppm) and phenolic inhibitors (e.g., hydroquinone), improving acrylic acid efficiency by 3.8%.

  • Residue Management : Wiped-film evaporators (300°F initial, 250–270°F final zones) prevent foaming during sulfuric acid recovery.

Enzymatic Synthesis: Green Chemistry Approach

Lipase-Catalyzed Transesterification

Immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free esterification under mild conditions:

  • Temperature : 20–40°C

  • Catalyst Loading : 5–10 wt% enzyme relative to substrates

  • Conversion : 70–85% after 24–48 hours.

Advantages :

  • No requirement for toxic inhibitors.

  • High selectivity for primary alcohols over branched isomers.

Limitations :

  • Enzyme denaturation above 50°C.

  • Lower volumetric productivity compared to chemical methods.

Comparative Analysis of Preparation Methods

ParameterTransesterificationDirect EsterificationEnzymatic Synthesis
Catalyst Cost Moderate ($50–100/kg)Low ($10–20/kg for H₂SO₄)High ($200–500/kg enzyme)
Reaction Time 4–6 hours8–12 hours24–48 hours
Yield 85–92%75–85%70–85%
Byproducts Ethanol, oligomersSulfuric acid residue, waterNone significant
Scalability Industrial (10–100 tons/day)Industrial (50–200 tons/day)Lab-scale (<1 kg/day)

Industrial-Scale Considerations

Purification Techniques

  • Distillation : Multi-stage vacuum distillation (20–150 mmHg) achieves >99.9% purity. Azeotropic distillation with cyclohexane enhances separation efficiency.

  • Wiped-Film Evaporation : Removes high-boiling residues (e.g., sulfuric acid) at 300–360°F, critical for recycling catalysts .

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are recommended for preparing 1-ethyl-1-methylpropyl acrylate?

  • Methodological Answer : The compound can be synthesized via esterification of acrylic acid with 1-ethyl-1-methylpropanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

  • Maintaining anhydrous conditions to avoid side reactions (e.g., hydrolysis).
  • Using molecular sieves or azeotropic distillation to remove water and shift equilibrium toward ester formation.
  • Purification via fractional distillation under reduced pressure to isolate the product from unreacted alcohol or acid.
  • Characterization by 1H NMR^1 \text{H NMR} (e.g., δ 5.8–6.4 ppm for acrylate protons) and GC-MS for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C NMR^{13} \text{C NMR} identify structural features, such as acrylate double bonds (δ 5.8–6.4 ppm) and alkyl chain environments.
  • FT-IR : Peaks at ~1720 cm1^{-1} (C=O stretch) and ~1630 cm1^{-1} (C=C stretch) confirm ester functionality.
  • GC-MS : Quantifies purity and detects volatile impurities.
  • Cross-validate with elemental analysis (C, H, O) to confirm molecular formula .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods to minimize inhalation exposure.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers away from light and peroxides to inhibit premature polymerization.
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize copolymerization kinetics of this compound with styrene or methyl methacrylate?

  • Methodological Answer :

  • Employ a central composite design to evaluate variables (e.g., initiator concentration, temperature, monomer ratio).
  • Use 1H NMR^1 \text{H NMR} or FT-IR to monitor conversion rates and calculate reactivity ratios (e.g., Fineman-Ross method).
  • Analyze thermal stability of copolymers via TGA and correlate with monomer feed ratios to identify optimal compositions .

Q. What strategies resolve contradictions in reported toxicity data for acrylate esters like this compound?

  • Methodological Answer :

  • Conduct comparative studies using in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
  • Reconcile discrepancies by evaluating structural analogs (e.g., ethyl acrylate’s carcinogenicity vs. methyl acrylate’s low risk) and exposure pathways .
  • Use computational models (e.g., QSAR) to predict toxicity based on substituent effects and logP values .

Q. How do steric effects from the 1-ethyl-1-methylpropyl group influence polymerization mechanisms?

  • Methodological Answer :

  • Compare polymerization rates with less hindered acrylates (e.g., methyl acrylate) using dilatometry or DSC.
  • Perform DFT calculations to assess steric hindrance’s impact on radical stability during chain propagation.
  • Validate with GPC to measure molecular weight distributions and branching frequencies .

Q. What experimental designs are suitable for studying photodegradation pathways of this compound-based polymers?

  • Methodological Answer :

  • Use accelerated UV weathering tests with controlled irradiance and humidity.
  • Analyze degradation products via LC-MS or MALDI-TOF to identify cleavage patterns.
  • Correlate findings with ESR spectroscopy to detect free radical intermediates formed during photolysis .

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